Prostaglandin F2alpha alcohol

Vue d'ensemble

Description

Prostaglandin F2alpha (PGF2α) is a key lipid mediator involved in numerous physiological and pathological processes, including inflammation and cardiovascular homeostasis . It acts on its specific cell surface G protein-coupled receptors (GPCRs) or peroxisome proliferator-activated receptors (PPARs) . PGF2α is required for female reproductive function such as luteolysis and parturition . It has recently been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders .

Synthesis Analysis

The synthesis of prostaglandins (PGs) is of utmost importance due to their valuable medicinal applications and unique chemical structures . A unified synthesis of PGs including PGF2α has been reported from the readily available dichloro-containing bicyclic ketone . This synthesis involves 11–12 steps with 3.8–8.4% overall yields . Key transformations include a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones .

Molecular Structure Analysis

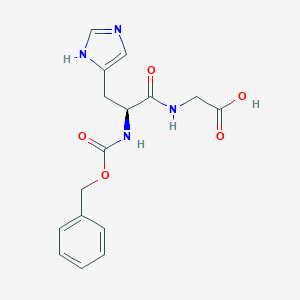

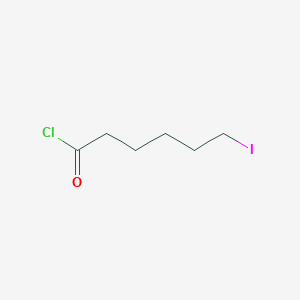

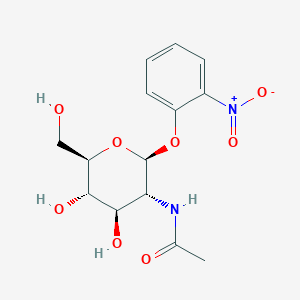

Prostaglandins, including PGF2α, possess a unique and intricate molecular structure . At the core of every prostaglandin molecule lies a distinctive twenty-carbon skeleton, featuring a central five-membered ring . Surrounding the central ring structure are two long hydrophobic hydrocarbon chains, often referred to as "side chains" . These chains vary among different prostaglandin types, influencing the molecule’s overall size, shape, and biological activities .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of PGF2α include a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones . Another key transformation is the copper (II)-catalyzed regioselective p-phenylbenzoylation of the secondary alcohol of diol .

Physical And Chemical Properties Analysis

Prostaglandins, including PGF2α, possess a unique and intricate molecular structure that underlies their diverse physiological functions . The central five-membered ring imparts reactivity and distinct chemical properties to prostaglandins . The hydrophobic hydrocarbon chains surrounding the central ring structure influence the molecule’s overall size, shape, and biological activities .

Applications De Recherche Scientifique

Role in Eye Health and Ocular Hypotension

- Prostaglandin F2alpha 1-ethanolamide (prostamide F2alpha) is notable for its potent ocular hypotensive effects in animals, representing a new class of fatty acid amide compounds. The compound is formed from anandamide, an endogenous ligand for cannabinoid receptors, and is linked to the biosynthesis of prostamides, including prostamide F2alpha, through a two-step enzymatic process involving cyclooxygenase 2 (COX-2) and prostaglandin F synthase (Wu Yang et al., 2005).

Impact on Reproductive Health

- In bovine embryos, prostaglandin F2alpha (PGF2alpha) exhibited detrimental effects on continued development, particularly in pre-compacted embryos. This indicates a negative direct effect of PGF2alpha on embryonic development in cattle (F. N. Scenna et al., 2004).

Therapeutic Applications and Research

- Prostamide F2alpha, derived from prostaglandin F2alpha, has been used therapeutically in treating glaucoma and eyelash hypotrichosis. The synthesis process involves COX-2 conversion of anandamide to prostaglandin ethanolamides. Bimatoprost, a prostamide F2alpha analog, stimulates hair growth and has potential in reducing fat deposition (D. Woodward et al., 2013).

Influence on Gonadal Carbohydrate Metabolism

- Prostaglandin F2alpha influences carbohydrate accumulation in gonads of silkworms. Topical application of PGF2alpha led to increased weights of larvae and reproductive organs, alongside increased biomolecules and enzyme activity, suggesting enhanced reproductive efficiency in silkworms (Y. Miao & D. Bharathi, 2003).

Role in Sperm Quality and Reproductive Performance

- PGF2alpha, when added to boar sperm, may improve reproductive performance in swine. Different concentrations of PGF2alpha were assessed for their effects on sperm quality over various preservation periods, indicating potential benefits for reproductive technology in pigs (M. Yeste et al., 2008).

Safety And Hazards

Orientations Futures

Recent works focusing on PGF2α/FP receptor response in the cardiovascular system have been summarized, and the recent development of potential therapeutic targets of the FP receptor has been reviewed . This research not only provides an alternative route to the highly stereoselective synthesis of PGs but also showcases the usefulness and great potential of biocatalysis in the construction of complex molecules .

Propriétés

IUPAC Name |

(1R,3S,4R,5R)-4-[(Z)-7-hydroxyhept-2-enyl]-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O4/c1-2-3-7-10-16(22)12-13-18-17(19(23)15-20(18)24)11-8-5-4-6-9-14-21/h5,8,12-13,16-24H,2-4,6-7,9-11,14-15H2,1H3/b8-5-,13-12+/t16-,17+,18+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBXRFWLQYXAPC-LFZNYWNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCCO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCCO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prostaglandin F2alpha alcohol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde](/img/structure/B79308.png)

![4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium](/img/structure/B79317.png)